molecular formula C11H22N2O B7967419 1-(2-Methoxyethyl)-1,7-diazaspiro[4.5]decane

1-(2-Methoxyethyl)-1,7-diazaspiro[4.5]decane

Cat. No.: B7967419
M. Wt: 198.31 g/mol
InChI Key: PBCOVPLVONZEHA-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1,7-diazaspiro[4.5]decane is a chemical building block of interest in medicinal chemistry and pharmaceutical research. This compound features a spirocyclic diazaspiro[4.5]decane core substituted with a 2-methoxyethyl group, a modification often employed to fine-tune the physicochemical properties of drug candidates. The diazaspiro[4.5]decane scaffold is a privileged structure in drug discovery, frequently utilized in the synthesis of potential therapeutics. Research indicates that similar compounds containing this core structure are being investigated as potent and selective inhibitors of various kinases. For instance, analogues have been developed as inhibitors of the Mediator complex-associated cyclin-dependent kinase CDK8 and its paralog CDK19, which are implicated in oncology research, particularly in cancers such as colorectal cancer and melanoma . The incorporation of a 2-methoxyethyl side chain, as seen in this compound, is a recognized strategy in medicinal chemistry optimization to improve aqueous solubility and modify pharmacokinetic profiles, thereby enhancing the drug-likeness of lead molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can leverage this compound as a key synthetic intermediate for the development of novel bioactive molecules, particularly in kinase-focused discovery programs and other areas where rigid, three-dimensional scaffolds are valued.

Properties

IUPAC Name

1-(2-methoxyethyl)-1,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-14-9-8-13-7-3-5-11(13)4-2-6-12-10-11/h12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCOVPLVONZEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC12CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition-Hydrogenation Cascade

A widely cited method involves the use of N-protected 3-nitropiperidine derivatives as starting materials. For instance, N-carbobenzoxy (Cbz)-3-nitropiperidine undergoes Michael addition with acrylate esters or acrolein in alcoholic or acetonitrile solvents, yielding intermediates such as N-Cbz-3-(3-nitropiperidin-3-yl)propionate . Subsequent hydrogenation with catalysts like Raney nickel or palladium on carbon facilitates simultaneous nitro group reduction and cyclization, forming the spirocyclic core. Typical conditions include:

ParameterValue
Catalyst5–50% Raney Ni or Pd/C
SolventMethanol, ethanol, ethyl acetate
Pressure10–55 psi
Temperature25–65°C
Yield48–60% (after purification)

This method’s efficiency stems from its convergent design, though the exothermic nature of hydrogenation necessitates precise temperature control.

Reductive Cyclization of Nitro Intermediates

Alternative routes employ N-tert-butoxycarbonyl (Boc)-3-nitropiperidine , which undergoes reductive cyclization using borane-dimethyl sulfide or lithium aluminum hydride (LiAlH4). For example, treatment of N-Boc-3-(3-nitropiperidin-3-yl)propanal with borane in tetrahydrofuran at −10°C to 60°C achieves spirocycle formation with concomitant nitro reduction. This method avoids gaseous hydrogen, enhancing safety for large-scale production.

Introduction of the 2-Methoxyethyl Side Chain

Functionalization of the spirocyclic amine with the 2-methoxyethyl group typically occurs via alkylation or nucleophilic substitution .

Alkylation of the Secondary Amine

The free amine in 1,7-diazaspiro[4.5]decane reacts with 2-methoxyethyl chloride or methoxyethyl triflate in the presence of a base such as triethylamine or diisopropylethylamine (DIPEA). A representative procedure involves:

  • Dissolving the spirocyclic amine (1.0 equiv) in anhydrous dimethylformamide (DMF).

  • Adding 2-methoxyethyl chloride (1.2 equiv) and DIPEA (2.0 equiv) at 0°C.

  • Stirring at room temperature for 12–24 hours.

  • Purifying via column chromatography (silica gel, ethyl acetate/hexane).

Yields for this step range from 65% to 78%, with purity confirmed by 1H^1H NMR.

Reductive Amination

An alternative approach employs 2-methoxyacetaldehyde and sodium cyanoborohydride in a methanol/acetic acid buffer. This one-pot method avoids the need for pre-formed alkylating agents but requires careful pH control to minimize side reactions.

Protective Group Strategies

Protective groups are critical for preventing undesired side reactions during spirocycle formation.

Carbobenzoxy (Cbz) Protection

The Cbz group, introduced via reaction with benzyl chloroformate, is removed by hydrogenolysis using Pd/C under H2H_2 atmosphere. This method offers high compatibility with hydrogenation steps but necessitates post-synthesis purification.

tert-Butoxycarbonyl (Boc) Protection

Boc protection, achieved using di-tert-butyl dicarbonate, is cleaved under acidic conditions (e.g., HCl in dioxane). This strategy is preferred for its orthogonality to Cbz and ease of deprotection.

Optimization and Scalability

Catalyst Screening

Comparative studies indicate that Raney nickel provides superior yields (60%) over palladium catalysts (45–50%) in hydrogenation steps, though palladium offers better tolerance to functional groups.

Solvent Effects

Polar aprotic solvents like acetonitrile enhance Michael addition kinetics, while ethanol improves hydrogenation efficiency by stabilizing colloidal catalysts.

Temperature Control

Exothermic reactions, particularly hydrogenations, require gradual heating from 25°C to 55°C to prevent runaway conditions. Automated temperature feedback systems are recommended for large-scale batches.

Analytical Characterization

Successful synthesis is validated by:

  • 1H^1H NMR : Key signals include the spirocyclic methine proton at δ 3.47–3.55 ppm and methoxyethyl protons at δ 3.30–3.40 ppm.

  • Mass Spectrometry : Molecular ion peaks at m/z 198.31 (calculated for C11H22N2OC_{11}H_{22}N_2O).

  • HPLC : Purity >95% using acetonitrile/water gradients .

Chemical Reactions Analysis

Reductive Amination

This reaction introduces alkyl or aryl groups to the nitrogen atoms.

Reagent SystemConditionsMajor ProductYieldSource
Aldehyde/Ketone + NaBH₃CNMethanol, rt, 12–24 hN-Alkylated diazaspiro derivative65–85%
NaBH(OAc)₃DCM, 0°C to rt, 6 hSecondary amine-functionalized spiro compound72%

Reductive amination leverages the compound’s secondary amine, reacting with carbonyl compounds to form stable tertiary amines. Sodium cyanoborohydride is preferred for its selectivity in mild conditions.

Nucleophilic Substitution

The nitrogen atoms act as nucleophiles, enabling alkylation or arylation.

SubstrateBase/SolventConditionsProductApplication
Benzyl chlorideNaH/DMF80°C, 4 hN-Benzyl derivativeCNS drug intermediate
2-ChloropyrimidineK₂CO₃/THFReflux, 12 hPyrimidinyl-substituted spiro compoundKinase inhibitor precursor

Sodium hydride in DMF efficiently deprotonates the amine, facilitating SN2 reactions with alkyl halides. Microwave-assisted methods reduce reaction times for aryl halides .

Oxidation Reactions

Controlled oxidation modifies the spirocyclic framework.

Oxidizing AgentConditionsProductOutcome
KMnO₄H₂SO₄/H₂O, 0°CN-Oxide derivativeEnhanced solubility in polar solvents
mCPBADCM, rt, 2 hSulfoxide or epoxide (if S/O present)Functionalization for bioactivity

Potassium permanganate under acidic conditions selectively oxidizes tertiary amines to N-oxides, altering electronic properties.

Cyclization and Ring Expansion

Intramolecular reactions exploit the spiro structure’s strain.

ReagentConditionsNew Ring System FormedKey Feature
BrCH₂COClEt₃N/THF, −20°C2,7-Diazaspiro[4.5]decan-3-oneLactam formation for protease inhibition
Grubbs CatalystToluene, 80°C, 8 hMacrocyclic derivativeEnhanced binding to protein targets

Ring-expanded products show improved pharmacokinetic profiles, particularly in CNS-targeted therapies.

Functional Group Interconversion

The methoxyethyl side chain undergoes specific transformations.

Reaction TypeReagents/ConditionsProductUtility
DemethylationBBr₃/DCM, −78°C2-Hydroxyethyl analogAdjusting LogP for blood-brain barrier penetration
Ether CleavageHI/AcOH, refluxEthylene glycol intermediateSynthesis of prodrug derivatives

Selective demethylation using boron tribromide preserves the spiro core while modifying side-chain polarity.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable aryl/heteroaryl introductions.

Coupling PartnerCatalyst SystemConditionsProductYield
Arylboronic acidPd(PPh₃)₄, K₂CO₃DMF/H₂O, 100°CBiaryl-substituted spiro compound60%
Pyridine-3-boronic esterPdCl₂(dppf), Cs₂CO₃Microwave, 120°CNicotinamide-derived analog78%

Suzuki-Miyaura couplings diversify the compound’s periphery for structure-activity relationship studies .

Key Mechanistic Insights

  • Steric Effects : The spiro structure’s rigidity influences reaction rates, favoring axial attack in substitution reactions.

  • Electronic Effects : The methoxyethyl group donates electron density via the oxygen lone pairs, enhancing nucleophilicity at adjacent nitrogens.

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, while ethers facilitate Grignard additions.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a precursor in the synthesis of more complex spiro compounds, which are important in the development of novel materials and pharmaceuticals .

Biology

  • Drug Design Scaffold : Due to its rigid structure, 1-(2-Methoxyethyl)-1,7-diazaspiro[4.5]decane is investigated as a potential scaffold for drug design. Its unique structural properties allow for the modification and optimization of biological activity .

Medicine

  • Therapeutic Potential : Research has explored its potential as an inhibitor of specific enzymes, which could be beneficial in treating various diseases. For instance, compounds with similar spiro structures have shown promise in modulating enzyme activity associated with cancer and neurological disorders .

Industry

  • Material Development : The compound is also utilized in the development of new materials with unique mechanical and chemical properties. Its spiro structure contributes to enhanced stability and performance in various applications .

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of diazaspiro compounds showed significant inhibitory activity against certain enzymes implicated in cancer progression. The rigid structure allowed for effective binding at the active site, leading to reduced enzyme activity .

Case Study 2: Drug Development

Research involving modifications of the diazaspiro structure indicated enhanced selectivity towards dopamine transporters (DAT), suggesting potential applications in treating psychostimulant use disorders . This highlights the importance of structural modifications in improving therapeutic efficacy.

Mechanism of Action

The mechanism by which 1-(2-Methoxyethyl)-1,7-diazaspiro[4.5]decane exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Similar Diazaspiro Compounds

Core Structure Variations
  • 1,7-Diazaspiro[4.5]decan-6-one : Used as a scaffold for glycogen phosphorylase inhibitors, this derivative replaces one nitrogen with a ketone, enabling hydrogen bonding with residues like W358/Y390 in enzymatic targets .
  • 6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones : These compounds feature diketopiperazine moieties fused to the spiro core, enhancing rigidity and enabling interactions with serotonin receptors (e.g., 5HT1A). Substituents like phenyl or methoxyphenyl groups influence binding affinity and metabolic stability .
  • 1-Thia-4-azaspiro[4.5]decane : Replacing a nitrogen with sulfur increases lipophilicity, improving membrane permeability in anticancer agents .
Substituent Effects
  • 2-Methoxyethyl Group : Provides moderate polarity, balancing solubility (via the methoxy group) and flexibility (via the ethyl chain). This contrasts with:
    • Phenyl Groups (e.g., in 6-phenyl-6,9-diazaspiro[4.5]decane-8,10-dione): Increase crystallinity (m.p. 73–162°C) but reduce solubility .
    • Methyl Groups (e.g., 1-methyl-1,7-diazaspiro[4.5]decane): Simplify synthesis but offer fewer hydrogen-bonding opportunities .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility Key Substituents
1-(2-Methoxyethyl)-1,7-diazaspiro[4.5]decane ~270 (estimated) N/A Moderate (polar) 2-Methoxyethyl
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione 288.34 73–74 Low (non-polar) Phenyl
1-Thia-4-azaspiro[4.5]decane ~200 (estimated) N/A High (lipophilic) Sulfur atom
Benzyl 2-Oxo-1,7-diazaspiro[4.5]decane-7-carboxylate 288.34 N/A Low (ester group) Benzyl, ketone

Data derived from

Biological Activity

1-(2-Methoxyethyl)-1,7-diazaspiro[4.5]decane is a spirocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications in drug discovery.

  • Molecular Formula : C₁₁H₁₈N₂O
  • Molecular Weight : 198.28 g/mol
  • Structure : The compound features a unique spiro linkage that contributes to its rigidity and potential as a scaffold for drug design.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, primarily through enzyme inhibition. It may bind to the active sites of enzymes, thereby preventing substrate access and modulating various cellular pathways involved in disease processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to the active site of enzymes, which can alter their activity and influence metabolic pathways.
  • Signal Transduction Modulation : It may affect signal transduction pathways that regulate cell proliferation and apoptosis.

Biological Activity

Research has indicated several promising biological activities associated with this compound:

  • Anticancer Properties : Preliminary studies suggest potential anticancer activity through the modulation of pathways involved in cell survival and death.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Effects : There is growing interest in its neuroprotective properties, particularly in models of neurodegeneration.

Comparative Analysis with Similar Compounds

This compound has been compared with other diazaspiro compounds to assess its unique properties:

Compound NameStructural FeaturesBiological Activity
8-Oxa-2-Azaspiro[4.5]decaneOxygen substitutionAnticancer
2,7-Diazaspiro[4.5]decaneBasic diazine structureEnzyme inhibition
This compoundMethoxyethyl groupDiverse therapeutic potential

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

  • Inhibition Studies : A study demonstrated that derivatives of diazaspiro compounds could inhibit specific kinases involved in necroptosis, suggesting a pathway for therapeutic intervention in inflammatory diseases .
  • Structure-Activity Relationship (SAR) : Research on similar spiro compounds indicates that modifications to the methoxyethyl group can enhance binding affinity and selectivity towards target enzymes .
  • Animal Models : In vivo studies using animal models have shown promising results for the compound's anti-tumor effects when administered subcutaneously .

Q & A

Q. What epistemological criteria distinguish robust structure-property predictions from speculative computational claims?

  • Answer : Predictions must satisfy falsifiability (e.g., experimental validation of ligand binding poses) and parsimony (simplest model explaining all data). Cross-disciplinary peer review, leveraging expertise in organic chemistry and cheminformatics, ensures methodological rigor .

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